molecular formula C13H14FNO2 B180829 tert-butyl 5-fluoro-1H-indole-1-carboxylate CAS No. 129822-47-5

tert-butyl 5-fluoro-1H-indole-1-carboxylate

Cat. No.: B180829
CAS No.: 129822-47-5
M. Wt: 235.25 g/mol
InChI Key: PCZRVRIBJPHEBB-UHFFFAOYSA-N
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Description

tert-Butyl 5-fluoro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a carboxylate group attached to the indole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Scientific Research Applications

Chemistry: tert-Butyl 5-fluoro-1H-indole-1-carboxylate is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of indole derivatives. It serves as a model compound to investigate the interactions of fluorinated indoles with biological targets.

Medicine: this compound has potential applications in medicinal chemistry. Fluorinated indoles are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

Target of Action

Tert-butyl 5-fluoro-1H-indole-1-carboxylate, also known as 1-Boc-5-fluoro-1H-indole, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that they may have multiple targets of action.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 1-Boc-5-fluoro-1H-indole, may interact with their targets to modulate these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that 1-Boc-5-fluoro-1H-indole may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that 1-Boc-5-fluoro-1H-indole may have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-fluoro-1H-indole-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5-fluoroindole is reacted with tert-butyl chloroformate in the presence of triethylamine at room temperature. The reaction mixture is stirred for several hours until the formation of this compound is complete.

    Purification: The crude product is purified using column chromatography to obtain the pure compound.

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up the process to produce larger quantities efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 5-fluoro-1H-indole-1-carboxylate can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Comparison with Similar Compounds

    tert-Butyl 5-bromo-1H-indole-1-carboxylate: Similar in structure but with a bromine atom instead of fluorine.

    tert-Butyl 5-chloro-1H-indole-1-carboxylate: Contains a chlorine atom instead of fluorine.

    tert-Butyl 5-methyl-1H-indole-1-carboxylate: Features a methyl group instead of fluorine.

Uniqueness: The presence of the fluorine atom in tert-butyl 5-fluoro-1H-indole-1-carboxylate imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its non-fluorinated analogs.

Properties

IUPAC Name

tert-butyl 5-fluoroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZRVRIBJPHEBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563252
Record name tert-Butyl 5-fluoro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129822-47-5
Record name 1,1-Dimethylethyl 5-fluoro-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129822-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-fluoro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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